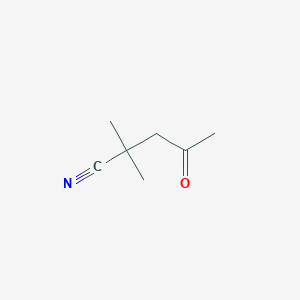

2,2-Dimethyl-4-oxopentanenitrile

Descripción general

Descripción

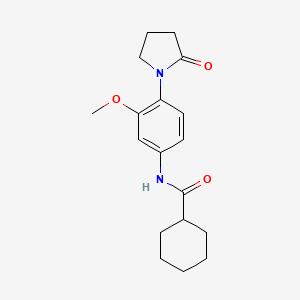

“2,2-Dimethyl-4-oxopentanenitrile” is a chemical compound with the molecular formula C7H11NO . It has an average mass of 125.168 Da and a monoisotopic mass of 125.084061 Da .

Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 ketone (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 218.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.0±22.6 °C . The index of refraction is 1.424, and the molar refractivity is 34.4±0.3 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations . The ACD/LogP is 0.18 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis Conditions : The synthesis of 4,4-Dimethyl 3-oxopentanenitrile, prepared from acetone, involves halogenation and reaction with sodium cyanide. Chlorination yields are higher than bromination, and the process uses anhydrous methanol as a solvent (Chen Zhao, 2000).

- Formation of Isoxazole : 3-amino-5-tert-butylisoxazole is synthesized from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. This reaction is regioselective and yields a specific product through treatment with hydrochloric acid (A. Takase et al., 1991).

- Alkane Oxidation Catalysis : μ-Oxo-bridged diferric complexes, including 4,4'-dimethyl-2,2'-bipyridine derivatives, show potential in alkane oxidation catalysis. These complexes are characterized by their NMR, electronic, and Raman spectra, and magnetic properties (S. Ménage et al., 1993).

Material Science and Structural Studies

- Solid-State Structures : Studies on dimethyl 2,2'-bithiophenedicarboxylates, which include compounds related to 2,2-Dimethyl-4-oxopentanenitrile, reveal insights into their solid-state structures. X-ray structural analysis of these compounds shows variations in dihedral angles and sulfur conformations, offering important information for material science applications (M. Pomerantz et al., 2002).

Novel Reactions and Compounds

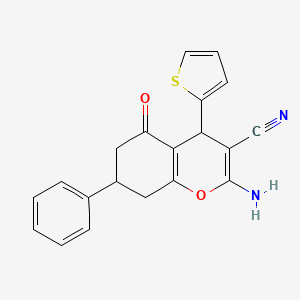

Four-Component Reaction : A novel one-pot, four-component reaction involving 4,4-dimethyl-3-oxopentanenitrile leads to the formation of 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles. This process demonstrates the chemical's utility in complex organic reactions (Meysam Alizadeh-Kouzehrash & Abbas Rahmati, 2019).

Electrolyte Additive for Batteries : 4-(Trifluoromethyl)-benzonitrile, a compound structurally similar to this compound, is used as an electrolyte additive in high voltage lithium-ion batteries. This indicates potential applications of similar compounds in energy storage technologies (Wenna Huang et al., 2014).

Safety and Hazards

The compound has several hazard statements: H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

2,2-dimethyl-4-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJHGJBVGBKYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)